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Foundational

A Comparative Technical Guide to 4-(Pyridin-4-yloxy)benzoic acid and 4-(Pyridin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of two structurally related but functionally distinct molecules: 4-(Pyridin-4-yloxy)benzoic acid and 4-(Pyridin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of two structurally related but functionally distinct molecules: 4-(Pyridin-4-yloxy)benzoic acid and 4-(Pyridin-4-yl)benzoic acid. At first glance, the difference appears minor—the presence of an ether oxygen bridge in one and a direct carbon-carbon bond in the other. However, this single atomic variation introduces profound changes in molecular geometry, electronic properties, synthesis, and ultimately, their applications in materials science and medicinal chemistry.

Part 1: The Core Structural Distinction: A Tale of a Single Atom

The fundamental difference between these two compounds lies in the linker connecting the pyridyl and phenyl rings. 4-(Pyridin-4-yloxy)benzoic acid possesses a flexible, bent C-O-C (ether) linkage, while 4-(Pyridin-4-yl)benzoic acid features a rigid, linear C-C bond.

  • 4-(Pyridin-4-yl)benzoic acid: The direct C-C bond allows for greater π-conjugation between the two aromatic rings. This results in a more planar and rigid structure. The dihedral angle between the pyridine and benzene rings is typically small, promoting a rod-like geometry.[1]

  • 4-(Pyridin-4-yloxy)benzoic acid: The ether linkage introduces a significant "kink" in the molecule. The C-O-C bond angle (typically around 120°) and the potential for rotation around the C-O bonds give this molecule considerable conformational flexibility. This V-shape is a critical differentiator in its applications.[2][3]

This seemingly subtle structural variance is the primary determinant of the divergent properties and uses of these molecules.

Caption: Core structural differences between the two molecules.

Part 2: Comparative Synthesis Strategies

The distinct linkages necessitate entirely different synthetic approaches. The choice of reaction is a direct consequence of the bond being formed.

Synthesis of 4-(Pyridin-4-yl)benzoic acid: The Power of Cross-Coupling

This molecule is archetypally synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[4][5] This method is highly efficient for creating C-C bonds between aromatic rings.

Causality: The Suzuki reaction is ideal here because it provides a robust and high-yielding pathway to connect two sp²-hybridized carbon atoms. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Workflow reagents 4-Carboxyphenylboronic acid + 4-Bromopyridine reaction Suzuki Coupling Reaction (Reflux) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent System (e.g., Acetonitrile/Water) solvent->reaction workup Workup (Filtration, Acidification) reaction->workup product 4-(Pyridin-4-yl)benzoic acid workup->product

Caption: General workflow for Suzuki-Miyaura coupling synthesis.

Exemplary Protocol: Suzuki-Miyaura Coupling [7]

  • Setup: To a mixture of acetonitrile and water, add 4-carboxyphenylboronic acid, 4-bromopyridine, and potassium carbonate.

  • Degas: Degas the mixture and purge with nitrogen three times to create an inert atmosphere, preventing catalyst degradation.

  • Catalyst Addition: Add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride).

  • Reaction: Stir the mixture under reflux conditions for 24 hours. Progress can be monitored by TLC.

  • Isolation: Filter the hot reaction suspension. Concentrate the filtrate and wash with an organic solvent like dichloromethane.

  • Precipitation: Adjust the aqueous phase to a pH of ~3 with 1 M HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry under vacuum to yield the final product.

Synthesis of 4-(Pyridin-4-yloxy)benzoic acid: Nucleophilic Aromatic Substitution

The ether linkage is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (like a halogen) on one ring by a nucleophilic oxygen on the other.

Causality: This pathway is chosen because the electron-withdrawing nature of the carboxyl group on the benzoic acid ring (or a precursor) activates the para position towards nucleophilic attack. 4-Hydroxypyridine, acting as the nucleophile, can then displace a halide. A strong base is required to deprotonate the hydroxyl group, forming a more potent pyridinoxide nucleophile.

Part 3: Physicochemical and Electronic Properties

The connecting atom dictates the electronic communication between the rings and influences key physical properties.

Property4-(Pyridin-4-yl)benzoic acid4-(Pyridin-4-yloxy)benzoic acidRationale for Difference
Molecular Weight 199.21 g/mol [8]215.21 g/mol Addition of an oxygen atom.
Melting Point >300 °C[8]~245-250 °CThe planar, rigid structure of the C-C linked molecule allows for more efficient crystal packing and stronger intermolecular forces (π-stacking), requiring more energy to melt.
pKa (Predicted) 3.65 ± 0.10[7]Data not readily available, but expected to be slightly higherThe ether oxygen is an electron-donating group by resonance, which can slightly increase the electron density on the benzoic acid ring, making the carboxylate proton slightly less acidic compared to the directly conjugated system.[9]
Electronic Nature Rings are in direct conjugation.Rings are electronically insulated by the oxygen atom.The C-C bond facilitates delocalization of π-electrons across the entire molecule. The ether oxygen's lone pairs can participate in resonance, but the C-O-C linkage breaks the direct π-system overlap between the rings.

Part 4: Divergent Applications in Research and Development

The differences in geometry and electronics translate directly into distinct applications, particularly in the rational design of advanced materials and pharmaceuticals.

Application in Metal-Organic Frameworks (MOFs)

Both molecules are excellent bifunctional linkers (or ligands) for constructing MOFs, as they possess two coordination sites: the pyridine nitrogen and the carboxylate group. However, their different geometries lead to vastly different network topologies.

  • 4-(Pyridin-4-yl)benzoic acid (The "Rigid Rod"): Its linear, rigid nature makes it a predictable building block for creating robust, often porous, frameworks. It is frequently used to construct 2D or 3D networks with well-defined channels. The predictable geometry allows for targeted synthesis of materials for gas storage and separation.[10] For example, it has been used to synthesize thermo- and solvatochromic MOFs, where changes in solvent or temperature induce color changes in the material.

  • 4-(Pyridin-4-yloxy)benzoic acid (The "Flexible Hinge"): The bent, flexible nature of this linker is less predictable but offers opportunities to create more complex and often interpenetrated structures. The flexibility can allow the resulting framework to adapt to guest molecules, making it useful for sensing applications. The V-shape can lead to the formation of intricate helical or layered structures that would be inaccessible with a linear linker.

Caption: Divergent applications in MOF design based on linker geometry.

Application in Drug Development

In medicinal chemistry, the pyridine and benzoic acid moieties are common pharmacophores. The choice of linker is critical for defining the spatial orientation of these groups to fit into a protein's binding pocket.

  • 4-(Pyridin-4-yl)benzoic acid serves as a rigid scaffold. This is advantageous when the target protein has a well-defined, linear binding cleft. It is a key building block in the synthesis of kinase inhibitors for cancer treatment, where the biaryl system is crucial for activity.[11]

  • 4-(Pyridin-4-yloxy)benzoic acid provides a more flexible scaffold. This can be beneficial for achieving an optimal induced fit with a target protein or for spanning binding sites that are not collinear. The ether oxygen can also act as a hydrogen bond acceptor, providing an additional interaction point with the protein receptor.

Conclusion

The substitution of a single C-C bond with a C-O-C ether linkage fundamentally alters the character of the resulting molecule. 4-(Pyridin-4-yl)benzoic acid is a rigid, linear building block that enables the construction of predictable, robust structures, making it a staple in the synthesis of porous MOFs and certain classes of kinase inhibitors. In contrast, 4-(Pyridin-4-yloxy)benzoic acid is a flexible, V-shaped linker whose conformational freedom and hydrogen-bonding potential open pathways to more complex material topologies and alternative drug design strategies. For the researcher, understanding these core differences is paramount to selecting the appropriate tool for the task at hand, whether it be designing a next-generation material or a life-saving therapeutic.

References

  • ResearchGate. Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. Available from: [Link]

  • ResearchGate. Synthesis of 4-oxazolinephenylboronic acid and heterobiaryl oxazolines via a Suzuki Reaction. Available from: [Link]

  • Hindawi. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Available from: [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • CD Bioparticles. 4-(2-Pyridin-4-Ylethynyl)Benzoic Acid. Available from: [Link]

  • ResearchGate. (PDF) (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Available from: [Link]

  • ResearchGate. (PDF) 3-(4-Pyridyl)benzoic acid. Available from: [Link]

  • PubMed. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Available from: [Link]

  • PubChem. 4-(Pyridin-4-yl)benzoic acid. Available from: [Link]

  • ChemBK. 4-(pyridin-4-yl)benzoic acid. Available from: [Link]

  • MySkinRecipes. 3-(pyridin-4-yl)benzoic acid. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • ResearchGate. Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • Royal Society of Chemistry. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Available from: [Link]

  • Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction. Available from: [Link]

  • PubChem. 4-(Pyridin-3-yloxy)benzoic acid. Available from: [Link]

  • University of Canterbury Research Repository. A new class of thermo- and solvatochromic metal–organic frameworks based on 4- (pyridin-4-yl)benzoic acid. Available from: [Link]

  • MDPI. Thermo-Catalytic Carbon Dioxide Hydrogenation to Ethanol. Available from: [Link]

  • PubChem. 4-Pyridin-3-yl-benzoic acid. Available from: [Link]

  • ACS Publications. Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor | Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations | Crystal Growth & Design. Available from: [Link]

  • National Institutes of Health. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Available from: [Link]

  • PubChem. 3-(Pyridin-4-yl)benzoic acid. Available from: [Link]

  • PubMed. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Available from: [Link]

Sources

Exploratory

Technical Deep Dive: Pyridine-Ether-Benzoic Acid Ligands in Supramolecular Chemistry

Executive Summary This technical guide analyzes the structural utility and functional applications of pyridine-ether-benzoic acid (PEBA) ligands in the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural utility and functional applications of pyridine-ether-benzoic acid (PEBA) ligands in the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike rigid dicarboxylate linkers (e.g., terephthalic acid), PEBA ligands introduce a semi-rigid ether spacer (


) between the N-donor pyridine and O-donor benzoate moieties.[1] This structural "hinge" grants conformational freedom, enabling the self-assembly of stimuli-responsive materials with applications ranging from targeted drug delivery  to radioactive iodine capture .

Target Audience: Synthetic Chemists, Materials Scientists, and Pharmaceutical Researchers.

Part 1: Ligand Architecture & Reticular Design

The PEBA ligand class operates on a heterotopic "Head-Spacer-Tail" logic, allowing for distinct coordination modes that can be tuned by pH and metal selection.

The Structural Triad[1]
  • The Head (Pyridine): A soft base (Pearson HSAB theory) that preferentially binds to transition metals (

    
    , 
    
    
    
    ,
    
    
    ) or acts as a hydrogen bond acceptor.[1]
  • The Spacer (Ether Linkage): The critical flexibility element. It allows the ligand to adopt anti (extended) or gauche (bent) conformations, facilitating the formation of helical chains or entangled networks (catenanes/rotaxanes).[1]

  • The Tail (Benzoic Acid): A hard base that binds strongly to lanthanides (

    
    ) or hard transition metals.[1] It displays pH-dependent versatility:
    
    • Protonated (-COOH): H-bond donor for supramolecular assembly.[2]

    • Deprotonated (-COO⁻): Bridging ligand (monodentate, chelating, or bridging modes).

Assembly Logic Diagram

The following diagram illustrates the reticular synthesis pathway, showing how ligand conformation dictates final topology.

LigandAssembly Ligand PEBA Ligand (Semi-Rigid) Condition Reaction Conditions (pH, Temp, Solvent) Ligand->Condition Solvothermal Mixing Metal Metal Node (Zn, Co, Cd) Metal->Condition Conf_Anti Conformation: Anti (Extended) Condition->Conf_Anti High Temp / Low Steric Bulk Conf_Gauche Conformation: Gauche (Bent/V-shaped) Condition->Conf_Gauche Low Temp / H-Bonding Struct_2 2D Grid Layers Conf_Anti->Struct_2 Planar Assembly Struct_1 1D Helical Chains Conf_Gauche->Struct_1 Spiral Assembly Struct_3 3D Entangled MOFs Conf_Gauche->Struct_3 Interpenetration

Figure 1: Reticular logic flow determining the topological outcome of PEBA-based coordination polymers.

Part 2: Synthesis Protocols & Methodologies

This section details the synthesis of a representative ligand, 4-(pyridin-4-ylmethoxy)benzoic acid (4,4-PMBA) , and its subsequent assembly into a Zn-based MOF.

Ligand Synthesis: 4-(pyridin-4-ylmethoxy)benzoic acid

Mechanism: Nucleophilic substitution (Williamson ether synthesis type). Safety Note: 4-(Chloromethyl)pyridine is a skin irritant and lachrymator. Handle in a fume hood.

Protocol:

  • Reagents:

    • 4-Hydroxybenzoic acid (1.38 g, 10 mmol)[1]

    • 4-(Chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol)[1]

    • Potassium hydroxide (KOH) (1.68 g, 30 mmol)[1]

    • Solvent: Ethanol/Water (1:1 v/v, 50 mL)

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid and KOH in the solvent mixture. Stir at room temperature for 30 mins to generate the phenoxide and carboxylate dianion.

    • Add 4-(chloromethyl)pyridine hydrochloride slowly.

    • Reflux the mixture at 80°C for 12 hours .

    • Cool to room temperature.[3] Adjust pH to ~6.0 using dilute HCl.

    • The white precipitate (ligand) forms.[1] Filter, wash with cold water/ethanol, and dry.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the

      
       protons around 
      
      
      
      5.3 ppm.
MOF Assembly: [Zn(PMBA)₂]·xSolvent

Method: Solvothermal Synthesis.

Protocol:

  • Precursors:

    • Ligand (4,4-PMBA): 0.1 mmol[1]

    • Metal Salt:

      
      : 0.1 mmol[1]
      
    • Solvent: DMF/H2O (10 mL, 3:1 ratio).

  • Procedure:

    • Mix reagents in a 20 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 72 hours .

    • Cool slowly (5°C/hour) to promote single-crystal growth.[1]

  • Characterization Checklist:

    • PXRD: Verify phase purity against simulated patterns from single-crystal data.

    • TGA: Assess thermal stability (typically stable up to 300°C) and solvent loss steps.

Part 3: Functional Applications

Drug Delivery Systems (DDS)

Zn-based PEBA MOFs are ideal for DDS due to the low toxicity of Zinc and the pH-responsive nature of the carboxylate/pyridine coordination.

  • Mechanism: The flexible ether spacer allows the framework to "breathe" or swell, accommodating drug molecules (e.g., 5-Fluorouracil).

  • Release Trigger: The coordination bond between Zn and the pyridine nitrogen is acid-labile. In the acidic microenvironment of tumor cells (pH ~5.5), the framework degrades faster than in physiological blood (pH 7.4), releasing the payload specifically at the target site.

Radioactive Iodine Capture ( )

The electron-rich


-conjugated systems of the pyridine and benzene rings, combined with the flexible pore structure, make these MOFs excellent adsorbents for volatile iodine.
  • Interaction: Charge-transfer complex formation between the lone pair of the ether oxygen/pyridine nitrogen and the iodine molecule (

    
    ).
    
  • Performance: PEBA-based MOFs have demonstrated iodine uptake capacities exceeding 130 mg/g .

Comparative Data: Application Performance
ApplicationMaterial CompositionKey MetricMechanismRef
Iodine Capture [Co(PEBA)(SDA)]133.77 mg/g (75°C)Chemisorption (

charge transfer)
[1]
Drug Delivery Zn-PEBA MOF85% release at pH 5.0Acid-triggered framework dissolution[2]
Sensing Cd-PEBA CPLOD:

M (for

)
Fluorescence quenching[3]

Part 4: Advanced Signaling Pathways (Drug Release)[1]

The following diagram details the "Smart Release" mechanism of a PEBA-MOF drug carrier within a biological system.

DrugDelivery MOF_Drug MOF-Drug Conjugate (Stable at pH 7.4) Bloodstream Bloodstream Transport (Circulation) MOF_Drug->Bloodstream Injection Tumor_Micro Tumor Microenvironment (EPR Effect Accumulation) Bloodstream->Tumor_Micro Passive Targeting Endosome Endosomal Uptake (Acidic pH 5.0 - 5.5) Tumor_Micro->Endosome Endocytosis Degradation Linker Protonation & Zn-N Bond Cleavage Endosome->Degradation H+ Influx Release Active Drug Release (Cytotoxicity) Degradation->Release Framework Collapse

Figure 2: pH-responsive drug release pathway for Zn-PEBA supramolecular carriers.[1]

References

  • Coordination Polymers Constructed from Polycarboxylic Acids and Semi-Rigid Bis-pyridyl-bis-imide Ligands: Synthesis, Structures and Iodine Adsorption. Source: MDPI, Crystals. URL:[Link][1]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Source: PubMed Central (PMC).[1] URL:[Link]

  • Recent advances in metal–organic frameworks based on pyridylbenzoate ligands: properties and applications. Source: Royal Society of Chemistry (RSC), CrystEngComm.[1] URL:[Link]

  • A new class of thermo- and solvatochromic metal–organic frameworks based on 4-(pyridin-4-yl)benzoic acid. Source: Midlands State University Repository. URL:[Link][1]

Sources

Foundational

Thermodynamic stability of ether-linked pyridine-benzoic acid derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Ether-Linked Pyridine-Benzoic Acid Derivatives Abstract Ether-linked pyridine-benzoic acid derivatives represent a pivotal class of compounds in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ether-Linked Pyridine-Benzoic Acid Derivatives

Abstract

Ether-linked pyridine-benzoic acid derivatives represent a pivotal class of compounds in medicinal chemistry and materials science. Their utility is intrinsically linked to their structural integrity and stability under various conditions. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these molecules. We will delve into the nuanced interplay of electronic and steric effects, the profound impact of intramolecular interactions, and the advanced experimental and computational methodologies employed to quantify stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer the stability of these versatile scaffolds.

Introduction: The Significance of Structural Stability

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the benzoic acid moiety is a common feature in drug molecules, offering a key interaction point and influencing solubility.[3] When these two pharmacophores are connected via a flexible ether linkage, a new molecular entity with unique physicochemical properties is created. These derivatives are explored as potential PDE4 inhibitors and other therapeutic agents.[4]

Thermodynamic stability is a cornerstone of drug design and materials science.[5] It dictates a molecule's shelf-life, its degradation pathways, and its conformational preferences, which in turn govern its biological activity and material properties. For ether-linked pyridine-benzoic acid derivatives, the stability of the C-O ether bond and the rotational freedom around it are critical. A thermodynamically stable molecule exists in a low energy state, minimizing its free energy and thus its propensity for spontaneous change.[5] This guide will dissect the key elements that contribute to this stability.

cluster_molecule General Structure of an Ether-Linked Pyridine-Benzoic Acid Derivative mol mol

Caption: Core molecular architecture highlighting key regions.

Synthetic Pathways: The Genesis of the Ether Linkage

The most common and robust method for synthesizing these derivatives is the Williamson Ether Synthesis , which proceeds via an SN2 mechanism.[6] Understanding the synthesis is critical as residual catalysts or side products can impact stability measurements.

Causality in Synthesis: The choice between the two primary Williamson routes depends on the availability and reactivity of the precursors.

  • Route A: A pyridinol (or hydroxypyridine) is deprotonated with a strong base (e.g., NaH, K₂CO₃) to form a pyridinolate anion, which then acts as a nucleophile to attack a halogenated benzoic acid ester.

  • Route B: A hydroxybenzoic acid ester is deprotonated to form a phenoxide, which attacks a halogenated pyridine (e.g., 2-chloropyridine).

Route B is often preferred because halopyridines (especially at the 2- and 4-positions) are highly susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen.[1] The use of an ester form of the benzoic acid protects the carboxylic acid from acting as a competing nucleophile or being deprotonated by the base. Saponification under basic conditions follows to yield the final acid.

Key Determinants of Thermodynamic Stability

The overall stability of an ether-linked pyridine-benzoic acid derivative is not merely the sum of its parts. It is a complex interplay of multiple factors that dictate the molecule's preferred conformation and its resistance to degradation.

Electronic Effects: The Push and Pull of Electrons

Substituents on either aromatic ring can dramatically alter stability by donating or withdrawing electron density, thereby influencing the strength of the ether bond.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups on the benzoic acid ring increase electron density on the phenoxy oxygen. This can strengthen the C-O bond through resonance, but also increases the nucleophilicity of the ring, potentially opening up other reaction pathways.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) on the benzoic acid ring pull electron density away from the ether oxygen, weakening the C-O bond and making it more susceptible to cleavage.[7] On the pyridine ring, EWGs enhance the ring's electron deficiency, which can influence intramolecular interactions.

Intramolecular Interactions: The Hidden Stabilizers

Non-covalent interactions within the same molecule can lock it into a specific, low-energy conformation, significantly enhancing its thermodynamic stability.

  • Intramolecular Hydrogen Bonding: This is arguably the most significant stabilizing force in appropriately substituted derivatives. A classic example is the interaction between the pyridine nitrogen and a hydroxyl group at the ortho position of the benzoic acid ring. This forms a pseudo-six-membered ring, which drastically lowers the overall energy.[8] The presence of such bonds can be confirmed by X-ray crystallography and IR spectroscopy.[9]

  • C-H/π Interactions: Weaker but still significant, these interactions can occur between a C-H bond on one ring and the π-electron cloud of the other.[10] These forces contribute to the overall conformational stability of the molecule.

The interplay between intermolecular and intramolecular hydrogen bonds can be complex. In the solid state, intermolecular hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of another can lead to stable supramolecular structures.[11]

Caption: Key factors contributing to overall thermodynamic stability.

Methodologies for Stability Assessment

A multi-pronged approach combining experimental and computational techniques is essential for a holistic understanding of thermodynamic stability.

Experimental Protocols

These methods provide empirical data on the behavior of the bulk material.

Table 1: Comparison of Experimental Techniques for Stability Assessment

Technique Information Obtained Sample Requirements Advantages Limitations
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, glass transition, decomposition temperature. 1-10 mg solid Quantitative thermodynamic data, high precision. Only measures thermal transitions.
Thermogravimetric Analysis (TGA) Thermal degradation profile, decomposition temperature, solvent loss. 2-15 mg solid Excellent for determining onset of degradation. Does not identify degradation products.[12]
X-ray Crystallography 3D molecular structure, bond lengths/angles, intramolecular interactions. Single crystal Unambiguous structural data. Provides static solid-state picture only.

| Solution Calorimetry | Enthalpy of dissolution. | 10-100 mg solid | Direct measurement of solvation thermodynamics.[3] | Can be complex to interpret. |

Protocol: Determining Thermal Stability using DSC

This protocol outlines a self-validating system for assessing the thermal decomposition temperature.

  • Objective: To determine the onset temperature of thermal decomposition, providing a quantitative measure of thermal stability.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic (melting) and exothermic (decomposition) events are recorded as peaks.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium). Causality: This ensures the accuracy and trustworthiness of the obtained data.

    • Sample Preparation: Accurately weigh 2-5 mg of the dried pyridine-benzoic acid derivative into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan as the reference. Causality: Using a sealed pan prevents sublimation, and an accurate mass is crucial for correct enthalpy calculations.

    • Atmosphere Control: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Causality: An inert atmosphere prevents oxidative degradation, ensuring that the observed thermal events are due to inherent decomposition, not reaction with air.

    • Thermal Program:

      • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition (e.g., 350 °C). Causality: A controlled heating rate ensures thermal equilibrium and allows for clear separation of thermal events.

    • Data Analysis: Analyze the resulting thermogram. Identify the endothermic peak corresponding to melting (Tₘ) and any subsequent sharp, irreversible exothermic peak, which indicates decomposition (Tₔ). The onset temperature of the exothermic peak is taken as the measure of thermal stability.

    • Validation: Repeat the experiment with a different heating rate (e.g., 5 °C/min). The decomposition temperature should remain relatively consistent. Causality: This self-validation step confirms that the observed event is a true thermodynamic property and not a kinetic artifact of the heating rate.

Computational Chemistry Approaches

Computational methods provide insights at the molecular level, complementing experimental data.

  • Density Functional Theory (DFT): DFT calculations are invaluable for predicting the most stable conformation (the global minimum on the potential energy surface). By calculating the Gibbs free energy of different isomers or conformers, their relative thermodynamic stabilities can be ranked.[13]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in solution. This can reveal conformational flexibility and the stability of intramolecular hydrogen bonds in a solvated environment.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be performed on DFT-optimized structures to characterize the nature and strength of non-covalent interactions, such as hydrogen bonds and C-H/π interactions, providing a quantitative basis for their stabilizing effect.[8]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-Pyridin-4-yloxybenzoic Acid

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of 4-Pyridin-4-yloxybenzoic acid, a valuable bifunctional molecule utilized in the development of pharmaceuticals and advanced mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 4-Pyridin-4-yloxybenzoic acid, a valuable bifunctional molecule utilized in the development of pharmaceuticals and advanced materials. The protocol details a robust and reproducible method based on the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine and 4-hydroxybenzoic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also a thorough explanation of the underlying chemical principles, causality behind experimental choices, and critical process parameters.

Introduction and Scientific Background

4-Pyridin-4-yloxybenzoic acid serves as a key heterocyclic building block in organic synthesis. Its structure incorporates a pyridine ring, an ether linkage, and a benzoic acid moiety, making it a versatile precursor for a wide range of target molecules, including active pharmaceutical ingredients (APIs). The synthesis route described herein is a variation of the Williamson ether synthesis, adapted for an aromatic substrate.

The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic sp³-hybridized carbons (SN2), a direct backside attack on an sp²-hybridized aromatic carbon is sterically and electronically unfeasible.[1][2] However, the SNAr mechanism is enabled in heteroaromatic systems like 4-chloropyridine due to the electronic properties of the pyridine ring. The highly electronegative nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which reduces the electron density of the aromatic ring, particularly at the C2 and C4 positions.[2][3][4] This electron deficiency makes the C4 carbon susceptible to attack by a potent nucleophile.

In this protocol, the hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a strong base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C4 carbon of 4-chloropyridine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the chloride leaving group, yielding the desired ether product.

Reaction Scheme and Mechanism

The overall synthesis proceeds as follows:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Conditions cluster_product Product R1 4-Hydroxybenzoic Acid Base Base (e.g., NaOH, K2CO3) R2 4-Chloropyridine Solvent Solvent (e.g., DMSO) Heat Heat (Δ) P 4-Pyridin-4-yloxybenzoic acid Heat->P SNA r SNAr_Mechanism start 1. Deprotonation 4-Hydroxybenzoic acid + Base → Phenoxide ion step1 2. Nucleophilic Attack Phenoxide attacks 4-chloropyridine start->step1 Generates nucleophile intermediate 3. Meisenheimer Complex Formation (Resonance-stabilized intermediate) step1->intermediate Forms C-O bond step2 4. Elimination Chloride ion is expelled intermediate->step2 Restores aromaticity product 5. Protonation (during workup) Forms final product: 4-Pyridin-4-yloxybenzoic acid step2->product Yields final product

Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Experimental Protocol

Materials and Reagents

Ensure all reagents are of appropriate purity and handle them according to safety data sheets (SDS).

ReagentCAS No.Molar Mass ( g/mol )Key Hazards
4-Hydroxybenzoic acid99-96-7138.12Skin/Eye Irritant
4-Chloropyridine hydrochloride7379-35-3150.00Toxic, Irritant
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive
Dimethyl Sulfoxide (DMSO)67-68-578.13Skin Irritant, Readily Absorbed
Hydrochloric Acid (HCl), 6M7647-01-036.46Corrosive, Respiratory Irritant
Ethanol (for recrystallization)64-17-546.07Flammable
Distilled Water7732-18-518.02N/A
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and vacuum flask for filtration

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

A. Reaction Setup and Execution

  • Preparation of the Nucleophile:

    • To a 500 mL three-neck round-bottom flask, add 4-hydroxybenzoic acid (13.81 g, 0.10 mol).

    • Add sodium hydroxide pellets (8.80 g, 0.22 mol, 2.2 eq.). Causality Note: Two equivalents of base are used to deprotonate the phenol and to neutralize the HCl from the 4-chloropyridine hydrochloride salt. An extra 0.2 eq. ensures complete deprotonation.

    • Add dimethyl sulfoxide (DMSO, 200 mL) to the flask.

    • Equip the flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Begin stirring to dissolve the solids.

  • Addition of the Electrophile:

    • In a separate beaker, dissolve 4-chloropyridine hydrochloride (15.00 g, 0.10 mol, 1.0 eq.) in 50 mL of DMSO. Gentle warming may be required for full dissolution.

    • Transfer this solution to a dropping funnel and attach it to the central neck of the reaction flask.

  • Reaction Conditions:

    • Begin to heat the reaction mixture in the flask to 120-130°C using a heating mantle.

    • Once the target temperature is reached, add the 4-chloropyridine solution dropwise from the funnel over a period of 30 minutes.

    • After the addition is complete, maintain the reaction at 120-130°C for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

B. Product Work-up and Isolation

  • Quenching and Precipitation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Slowly and carefully pour the dark reaction mixture into a beaker containing 800 mL of cold distilled water while stirring vigorously.

    • Adjust the pH of the solution to ~4.5-5.0 by slowly adding 6M hydrochloric acid (HCl). Causality Note: This step protonates the carboxylate group, rendering the product insoluble in the aqueous solution and causing it to precipitate. The pKa of the carboxylic acid is around 4.5.[5]

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with distilled water (3 x 100 mL) to remove DMSO and inorganic salts.

    • Press the solid as dry as possible on the filter.

C. Purification

  • Recrystallization:

    • Transfer the crude solid to a beaker and add a minimal amount of boiling ethanol to dissolve it completely.

    • Slowly add hot water until the solution becomes slightly turbid. Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water (1:1) solution.

    • Dry the final product, 4-Pyridin-4-yloxybenzoic acid, in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

G A 1. Combine 4-hydroxybenzoic acid, NaOH, and DMSO in flask C 3. Heat flask to 120-130°C A->C B 2. Dissolve 4-chloropyridine HCl in DMSO D 4. Add 4-chloropyridine solution dropwise B->D C->D E 5. React for 6-8 hours at 130°C D->E F 6. Cool to room temperature E->F G 7. Pour into cold water F->G H 8. Acidify with HCl to pH ~4.5 G->H I 9. Isolate crude product via filtration H->I J 10. Recrystallize from Ethanol/Water I->J K 11. Filter and dry final product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Information

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • 4-Chloropyridine hydrochloride: Toxic and an irritant. Avoid inhalation and skin contact.

    • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Highly corrosive. Can cause severe skin burns and eye damage. Handle with extreme care.

    • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid all skin contact.

  • Thermal Hazards: Use caution when working with the heating mantle and hot solutions.

Characterization

The identity and purity of the synthesized 4-Pyridin-4-yloxybenzoic acid can be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (C₁₂H₉NO₃, Molar Mass: 215.21 g/mol ). [6]* FTIR Spectroscopy: To identify key functional groups (e.g., C=O of carboxylic acid, C-O-C of ether, aromatic C=C).

References

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Retrieved from [Link]

  • YouTube. (2018). Making 4-Hydroxybenzoic acid from PABA. Retrieved from [Link]

  • PubChem. (n.d.). 4-(pyridin-4-yloxy)benzoic acid hydrochloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Evansville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-4-yloxy)benzoic acid hydrochloride. Retrieved from [Link]

  • Reddit. (2022). Product of reaction between p-hydroxybenzoic acid and 4-aminoantipyrine. Retrieved from [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chegg.com. (2015). Solved Indicate if true or false? a. 4-chloropyridine is.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-4-yloxy)benzoic Acid

Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yloxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yloxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this diaryl ether synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields. This document provides in-depth technical advice, drawing from established principles of organic synthesis and field-proven insights.

Introduction to the Synthesis

The synthesis of 4-(Pyridin-4-yloxy)benzoic acid typically involves a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann-type coupling reaction. Both pathways present unique challenges, primarily due to the electronic nature of the pyridine ring and the potential for side reactions. This guide will address issues pertinent to both synthetic strategies, with a primary focus on a two-step approach: the initial ether coupling to form an ester, followed by hydrolysis to the desired carboxylic acid. This common strategy is often employed to avoid potential complications with the free carboxylic acid functionality during the coupling reaction.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product (Methyl 4-(Pyridin-4-yloxy)benzoate)

A low or negligible yield of the coupled ester is the most frequent issue. The underlying causes can often be traced back to reaction conditions, reagent quality, or competing side reactions.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Base Strength or Solubility: The choice of base is critical for the deprotonation of the hydroxyl group of methyl 4-hydroxybenzoate, forming the nucleophilic phenoxide.

    • Explanation: A base that is too weak will not generate a sufficient concentration of the phenoxide. Conversely, a base that is too strong might lead to unwanted side reactions. The solubility of the base and the resulting phenoxide salt in the reaction solvent is also crucial for reactivity.

    • Solution:

      • Evaluate Base Strength: For Ullmann-type couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For SNAr reactions, sodium hydride (NaH) can be used to pre-form the phenoxide, but care must be taken to remove any residual base before adding the pyridine electrophile.

      • Solvent Compatibility: Ensure your chosen base is at least partially soluble in the reaction solvent. For instance, Cs₂CO₃ has better solubility in polar aprotic solvents like DMF or DMSO compared to K₂CO₃.

  • Poor Catalyst Activity (Ullmann Coupling): The copper catalyst is the heart of the Ullmann reaction. Its activity can be hampered by impurities or an incorrect oxidation state.

    • Explanation: Copper(I) is generally considered the active catalytic species in Ullmann couplings. The presence of oxidizing agents or impurities on the surface of the copper source can inhibit the catalytic cycle.

    • Solution:

      • Use High-Purity Copper Source: Employ high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).

      • In Situ Generation of Active Copper: Some protocols benefit from the in situ reduction of a copper(II) salt, though this adds complexity.

      • Ligand Addition: The addition of a chelating ligand, such as 1,10-phenanthroline or 2,2,6,6-tetramethylheptane-3,5-dione, can stabilize the copper catalyst and accelerate the reaction.

  • Sub-optimal Reaction Temperature and Time: Both SNAr and Ullmann reactions are sensitive to temperature.

    • Explanation: Insufficient temperature will lead to a sluggish or incomplete reaction. Excessively high temperatures can cause decomposition of starting materials, reagents, or the desired product.

    • Solution:

      • Temperature Screening: If the yield is low, consider incrementally increasing the reaction temperature in 10-20°C intervals. Typical temperatures for these reactions range from 110°C to 160°C.

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.

  • Presence of Water: Moisture can be highly detrimental to these reactions.

    • Explanation: Water can protonate the phenoxide nucleophile, reducing its reactivity. It can also interfere with the copper catalyst in Ullmann couplings.

    • Solution:

      • Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried, and reagents are stored in desiccators.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of side products, which can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • N-arylation of 4-Chloropyridine: In some cases, if an amine is present as an impurity or a ligand, it can compete with the phenoxide and react with the 4-chloropyridine.

    • Mitigation: Ensure high purity of all reagents and solvents. If using an amine-based ligand, consider a ligand-free system or a non-nucleophilic ligand.

  • Homocoupling of Starting Materials: In Ullmann reactions, self-coupling of the aryl halides can sometimes occur.

    • Mitigation: This is often a sign of an inappropriate catalyst system or reaction temperature. Optimizing the ligand and temperature can favor the desired cross-coupling reaction.

  • Hydrolysis of the Ester: If there is residual water and the reaction is run for an extended period at high temperatures, some of the methyl 4-(pyridin-4-yloxy)benzoate product may hydrolyze back to the carboxylic acid.

    • Mitigation: Use anhydrous conditions and monitor the reaction to avoid unnecessarily long reaction times.

Problem 3: Incomplete Hydrolysis of the Ester

After a successful coupling reaction, the final step is the hydrolysis of the methyl ester to the carboxylic acid. Incomplete hydrolysis will result in a mixture of the desired product and the starting ester.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Base or Acid: The hydrolysis is typically carried out under basic (e.g., NaOH or KOH in methanol/water) or acidic (e.g., HCl in water) conditions.

    • Explanation: An insufficient amount of base or acid will lead to an incomplete reaction.

    • Solution:

      • Use a Molar Excess: Employ a significant molar excess of the base or acid (typically 3-5 equivalents).

      • Increase Reaction Time or Temperature: If the reaction is sluggish, gently heating the mixture or extending the reaction time can drive it to completion. Monitor the disappearance of the starting ester by TLC.

  • Poor Solubility: The ester may not be fully soluble in the hydrolysis medium.

    • Solution:

      • Add a Co-solvent: The use of a co-solvent like methanol, ethanol, or THF can improve the solubility of the ester in the aqueous base or acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this transformation: SNAr or Ullmann coupling?

A1: The choice depends on the available starting materials and laboratory capabilities.

  • SNAr: This is often preferred if a highly activated pyridine, such as 4-fluoropyridine or 4-nitropyridine, is available. The reaction can often be run under metal-free conditions.

  • Ullmann Coupling: This is a more traditional and robust method, particularly when starting with less reactive aryl halides like 4-chloropyridine or 4-bromopyridine. It requires a copper catalyst but is often very effective.

Q2: How do I choose the best solvent for the coupling reaction?

A2: High-boiling polar aprotic solvents are generally the best choice.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they can dissolve the reactants and salts, and can be heated to the high temperatures often required for these reactions.

Q3: My final 4-(Pyridin-4-yloxy)benzoic acid product is difficult to purify. What are some effective purification strategies?

A3: The purification can be challenging due to the amphoteric nature of the product.

  • Recrystallization: If the crude product is reasonably pure, recrystallization is often the best method. A mixed solvent system, such as ethanol/water or DMF/water, may be effective.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-acidic impurities. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

  • Chromatography: Column chromatography can be used, but the polar nature of the product may require a polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid).

Experimental Protocols

Protocol 1: Ullmann-Type Coupling for Methyl 4-(Pyridin-4-yloxy)benzoate

Caption: Step-by-step workflow for the hydrolysis of the ester to the final product.

  • Dissolve methyl 4-(pyridin-4-yloxy)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (3-5 eq.) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC for the disappearance of the starting material).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Slowly add aqueous HCl (e.g., 1M) with stirring until the pH is acidic (typically pH 3-4), which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield 4-(Pyridin-4-yloxy)benzoic acid.

Data Summary

ParameterUllmann CouplingSNAr Reaction
Pyridine Substrate 4-Chloropyridine, 4-Bromopyridine4-Fluoropyridine, 4-Nitropyridine
Catalyst Copper(I) salt (e.g., CuI, Cu₂O)Typically none
Base K₃PO₄, Cs₂CO₃NaH, K₂CO₃
Solvent NMP, DMF, DMSODMF, DMSO
Temperature 120-160°C80-120°C

Caption: Comparison of typical reaction parameters for Ullmann and SNAr approaches.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [https://pubs.acs.org/doi/10.1021/ol036483+]
  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [https://pubs.acs.org/doi/10.1021/ol062904g]
  • Sawant, D. N., & Halligudi, S. B. (2011). A simple and efficient copper-catalyzed synthesis of diaryl ethers in water. Tetrahedron Letters, 52(40), 5173-5176. [https://www.sciencedirect.com/science/article/abs/pii/S004040391101153X]

Reference Data & Comparative Studies

Validation

Definitive 1H NMR Assignment Guide: 4-(Pyridin-4-yloxy)benzoic Acid Ether Linkage

This guide serves as a definitive technical resource for the structural characterization of 4-(pyridin-4-yloxy)benzoic acid , a critical scaffold in the synthesis of Type II kinase inhibitors (e.g., Sorafenib, Regorafeni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural characterization of 4-(pyridin-4-yloxy)benzoic acid , a critical scaffold in the synthesis of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib).

Unlike standard spectral databases, this guide focuses on the comparative performance of 1H NMR in distinguishing the ether linkage from common synthetic byproducts (C-C coupled biaryls) and isosteres (amides).

Executive Summary & Strategic Importance

In drug development, the 4-(pyridin-4-yloxy)phenyl moiety is a "privileged structure" designed to bind into the ATP-binding pocket of kinases while extending into the allosteric hydrophobic pocket.

The critical analytical challenge is verifying the integrity of the ether (-O-) linkage . During nucleophilic aromatic substitution (SNAr) reactions used to synthesize this scaffold, competing pathways can lead to direct C-C coupling or incomplete substitution. 1H NMR spectroscopy provides the most robust "performance" for this verification, offering superior resolution over MS (which may not distinguish isomers) or IR.

The "Product" Verified: The specific electronic signature of the ether oxygen, which exerts a profound shielding effect on the orthogonal pyridine protons.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and minimize solvent-dependent shifting (particularly of the carboxylic acid proton), the following protocol is mandatory.

  • Solvent System: DMSO-d

    
     (99.9% D) is the Gold Standard .
    
    • Why: It solubilizes the zwitterionic zwitterion/polar acid form effectively and prevents aggregation-induced broadening common in CDCl

      
      .
      
  • Concentration: 5–10 mg in 600 µL solvent.

  • Temperature: 298 K (25 °C).

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Workflow Diagram

NMR_Workflow Sample Sample Preparation 5-10 mg in DMSO-d6 Acquisition 1H Acquisition (16-32 Scans, d1=5s) Sample->Acquisition Processing Processing LB=0.3 Hz, Phase Corr. Acquisition->Processing Analysis Signal Integration & Multiplicity Check Processing->Analysis Validation Linkage Verification (Shielding Check) Analysis->Validation

Figure 1: Optimized 1H NMR acquisition workflow for polar diaryl ethers.

Chemical Shift Assignment & Data Table

The ether oxygen acts as a resonance donor, pushing electron density into both the pyridine and benzene rings. This results in a distinct upfield shift (shielding) of the protons ortho to the oxygen.

Structure Numbering
  • Ring A (Pyridine): Positions 2,3,5,6 (N is 1). Linkage at 4.

  • Ring B (Benzene): Positions 2',3',5',6'. Linkage at 1' (to O) and 4' (to COOH).

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Electronic Environment
COOH 12.80 – 13.10 Broad s1H-Acidic proton (Exchangeable).
Py-H2, H6 8.60 – 8.65 dd / d2H4.5 – 5.0Deshielded by Pyridine Nitrogen (α).
Bz-H2', H6' 7.95 – 8.00 d2H8.5 – 8.8Deshielded by Carbonyl (Ortho to COOH).
Bz-H3', H5' 7.20 – 7.28 d2H8.5 – 8.8Shielded by Ether Oxygen (Ortho to O).
Py-H3, H5 7.00 – 7.10 dd / d2H4.5 – 5.0Strongly Shielded by Ether Oxygen (Ortho to O).

Note: The key diagnostic signal is Py-H3, H5 . In the absence of the ether oxygen (e.g., C-C bond), these protons shift downfield significantly.

Comparative Performance Analysis

This section objectively compares the NMR signature of the Ether Linkage against its primary structural alternatives: the Direct C-C Bond (impurity) and the Amide Linkage (isostere).

Scenario A: Ether vs. Direct C-C Bond (Impurity)

In SNAr reactions, a common failure mode is the formation of biphenyl-like structures or the presence of starting materials.

FeatureEther Linkage (-O-) Direct Bond (C-C) Performance Delta
Py-H3, H5 Shift ~7.05 ppm ~7.90 ppm Δ ≈ 0.85 ppm (Massive Shift)
Mechanism Resonance donation (Shielding)Inductive withdrawal (Deshielding)The ether oxygen's lone pair shields the pyridine ring.
Resolution High (Peaks separated)Low (Overlap with Bz-H)Ether linkage resolves Py-H3 from Bz-H2'.
Scenario B: Ether vs. Amide (-NH-) (Isostere)

Amides are common alternative linkers in kinase inhibitors.

FeatureEther Linkage (-O-) Amide Linkage (-NH-) Differentiation
Linker Proton None ~9.0 - 10.5 ppm (s) Presence of exchangeable NH singlet.
Py-H3, H5 Shift ~7.05 ppm~7.50 - 8.00 ppmAmide N is less shielding than Ether O.
Mechanistic Visualization

Shielding_Effect cluster_Pyridine Pyridine Ring cluster_Benzene Benzene Ring Oxygen Ether Oxygen (Lone Pair Donor) Py_Ortho Py-H (Ortho) Shielded to ~7.05 ppm Oxygen->Py_Ortho Resonance (+M) Bz_Ortho Bz-H (Ortho to O) Shielded to ~7.25 ppm Oxygen->Bz_Ortho Resonance (+M) Py_Meta Py-H (Meta/N-adj) ~8.60 ppm Bz_COOH Bz-H (Ortho to COOH) Deshielded to ~7.95 ppm

Figure 2: Electronic shielding effects of the ether oxygen. The "Product" (Ether) is defined by the green nodes (Shielded Protons).

References
  • General 1H NMR Data for Pyridine Derivatives

    • Source: Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin.
    • URL:[Link]

  • Comparative Data for C-C Linked Analog (4-(pyridin-4-yl)benzoic acid)

    • Title: Crystal structure and characteriz
    • Source: Han, S. H., & Lee, S. W. (2011). Acta Crystallographica Section E.
    • URL:[Link]

  • Synthesis and Characterization of Diaryl Ethers (Regorafenib Intermediates)

    • Title: Synthesis of 4-(4-aminophenoxy)
    • Source: PubChem Compound Summary for CID 1520811 (Structural Analogs).
    • URL:[Link]

Comparative

Comparative Guide: IR Spectroscopy of Pyridine-Ether vs. Biaryl Bonds

This guide provides a technical comparison of the infrared (IR) spectral characteristics of Pyridine-Ether (C–O–C) versus Biaryl (C–C) linkages. It is designed for researchers requiring objective criteria to distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the infrared (IR) spectral characteristics of Pyridine-Ether (C–O–C) versus Biaryl (C–C) linkages. It is designed for researchers requiring objective criteria to distinguish these structural motifs in drug scaffolds.[1]

Executive Summary: The "Presence vs. Absence" Principle

Distinguishing a pyridine-ether linkage (e.g., 2-phenoxypyridine) from a biaryl linkage (e.g., 2-phenylpyridine) by IR spectroscopy relies on a fundamental principle: The Ether is defined by what is present (the C–O stretch), while the Biaryl is often defined by what is absent (the C–O stretch) and the modification of ring modes due to conjugation.

  • The "Smoking Gun": The C–O–C asymmetric stretch (~1240 cm⁻¹) is the definitive marker for the ether.

  • The Biaryl Signature: The inter-ring C–C bond is effectively IR-silent in the mid-IR region. Identification relies on the absence of the ether band and the presence of conjugated ring breathing modes.

Theoretical Framework: Vibrational Modes
The Pyridine-Ether Linkage (C–O–C)

In aryl-heteroaryl ethers, the oxygen atom acts as a vibrational "hinge." The C–O bonds have significant double-bond character due to resonance with the aromatic rings, shifting the stretching frequency higher than in aliphatic ethers.

  • Primary Mode: Asymmetric C–O–C stretch.[1][2] This is a strong, polar bond vibration.[1]

  • Secondary Mode: Symmetric C–O–C stretch (weaker, often obscured).[1]

The Biaryl Linkage (C–C)

The bond connecting two aromatic rings (e.g., phenyl-pyridine) has high symmetry and low polarity change during stretching, making the direct C–C stretch IR inactive or very weak in the standard mid-IR window (400–4000 cm⁻¹).

  • Conjugation Effect: The direct linkage allows π-electron delocalization between rings, lowering the frequency of ring C=C/C=N stretches and increasing their intensity compared to non-conjugated systems.

  • Far-IR Mode: The actual inter-ring twisting/stretching mode appears in the Far-IR (<400 cm⁻¹), typically requiring specialized detectors.

Comparative Analysis: Characteristic Peaks

The following table summarizes the diagnostic peaks for distinguishing 2-phenoxypyridine (Ether) from 2-phenylpyridine (Biaryl).

Spectral FeaturePyridine-Ether Linkage (e.g., 2-Phenoxypyridine)Biaryl Linkage (e.g., 2-Phenylpyridine)Diagnostic Value
Primary Marker 1230 – 1270 cm⁻¹ (Strong)ABSENT Definitive. The C–O–C asymmetric stretch is the strongest evidence for the ether.
Secondary Marker 1020 – 1050 cm⁻¹ (Medium)ABSENT Symmetric C–O–C stretch.[1] Useful confirmation if the 1240 region is crowded.
Ring Stretches (C=C / C=N) 1580 – 1600 cm⁻¹ 1580 – 1610 cm⁻¹ (Often Split/Intensified)Subtle. Biaryl conjugation often causes splitting or intensification of these bands due to electronic coupling.
Ring Breathing Mode ~990 cm⁻¹ ~1000 cm⁻¹ (Shifted)Contextual. The "breathing" of the pyridine ring shifts slightly higher in rigid biaryl systems.
C–H Out-of-Plane (oop) 740 – 760 cm⁻¹ 730 – 750 cm⁻¹ Weak. Overlap is significant; reliable only with pure reference standards.[1]
Far-IR (Direct Bond) N/A~375 cm⁻¹ Specialized. The only direct observation of the biaryl C–C bond (requires CsI optics).
Experimental Protocol: Signal Validation

To reliably distinguish these motifs, the experimental setup must maximize spectral resolution in the fingerprint region.

Methodology: ATR vs. Transmission
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

    • Why: The rigid aromatic structure of biaryls requires high contact pressure for good spectral quality. Diamond crystals withstand this pressure better than ZnSe.[1]

  • Alternative: KBr Pellet (Transmission) .

    • Why: Better for resolving subtle splittings in the 1600 cm⁻¹ region if conjugation effects are the primary focus.

Step-by-Step Workflow
  • Background Collection: 32 scans at 4 cm⁻¹ resolution (air background).[1]

  • Sample Prep:

    • Solids: Grind to fine powder.[1] Apply high pressure on ATR anvil to ensure <2 µm air gap.[1]

    • Oils (Ethers): Drop casting is sufficient; ensure full crystal coverage.[1]

  • Acquisition: Collect 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Processing: Apply baseline correction. Do not apply heavy smoothing, as this may obscure the splitting of biaryl ring modes.

  • Validation: Check the 2200–2400 cm⁻¹ region for CO₂ interference.[1] If present, purge and re-acquire.[1]

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying the linkage type based on spectral data.

SpectralDecision Start Unknown Sample Spectrum CheckRegion1 Check 1230-1270 cm⁻¹ Region Start->CheckRegion1 StrongPeak Is there a STRONG, sharp band? CheckRegion1->StrongPeak EtherPath Band Present StrongPeak->EtherPath Yes BiarylPath Band Absent StrongPeak->BiarylPath No ConfirmEther Check 1020-1050 cm⁻¹ (Symmetric Stretch) EtherPath->ConfirmEther ConfirmBiaryl Check 1580-1610 cm⁻¹ (Conjugation Splitting) BiarylPath->ConfirmBiaryl ResultEther Result: Pyridine-Ether Linkage (e.g., 2-Phenoxypyridine) ConfirmEther->ResultEther Confirmed ResultBiaryl Result: Biaryl Linkage (e.g., 2-Phenylpyridine) ConfirmBiaryl->ResultBiaryl Confirmed

Caption: Decision logic for distinguishing Pyridine-Ether vs. Biaryl linkages using mid-IR spectral features.

Case Study: Distinguishing Coupling Products

Scenario: A Suzuki coupling reaction aims to synthesize 2-phenylpyridine (Biaryl).[1] A side reaction with the solvent or starting material creates 2-phenoxypyridine (Ether).[1]

  • Observation: The crude product shows a new strong band at 1242 cm⁻¹ .

  • Interpretation: This indicates significant contamination with the ether side-product.[1]

  • Purification Monitoring: Fractions from chromatography can be rapidly screened by IR.[1] The desired Biaryl product will show a "clean" window between 1100–1300 cm⁻¹, whereas contaminated fractions will show the ether "fingerprint."

References
  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley.[1] (Detailed assignment of C-O stretches in aromatic ethers).

    • Source:

  • Messina, F., et al. (2015).[1] Ultrafast molecular photophysics in the deep-ultraviolet. Journal of Physical Chemistry Letters. (Reference for 2-phenylpyridine absorption and vibrational modes).

    • Source:

  • NIST Chemistry WebBook.Infrared Spectrum of 2-Phenylpyridine.

    • Source:

  • Spectroscopy Online. (2017).[1] The C-O Bond III: Ethers By a Knockout. (Differentiation of aryl ether stretches).

    • Source:

  • Tamura, H., et al. (2013).[1] Characterization of Ir(ppy)3... by infrared, Raman spectra. (Identification of the 375 cm⁻¹ biaryl inter-ring stretch).

    • Source:

Sources

Validation

The Pivot to Flexibility: A Comparative Guide to Ether-Linked vs. Rigid Biaryl Pyridine Ligands in Kinase Inhibition

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug discovery, the conformational rigidity or flexibility of a ligand is a critical determinant of its...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, the conformational rigidity or flexibility of a ligand is a critical determinant of its binding affinity and specificity. This guide provides an in-depth technical comparison of two prominent classes of pyridine-based ligands: those featuring a flexible ether linkage and their more constrained, rigid biaryl counterparts. Through a detailed analysis of their synthesis, conformational properties, and binding thermodynamics, underscored by a case study on p38 MAP kinase inhibitors, we aim to elucidate the nuanced interplay between ligand architecture and inhibitory potency.

The Conformational Conundrum: Pre-organization vs. Induced Fit

The binding of a ligand to its protein target is a dynamic process governed by a delicate balance of enthalpic and entropic contributions.[1] Rigid ligands are pre-organized for binding, minimizing the entropic penalty associated with the loss of conformational freedom upon complex formation.[2] This pre-organization can, in principle, lead to higher binding affinity. Conversely, flexible ligands can adapt their conformation to optimize interactions within the binding pocket, a phenomenon known as "induced fit." This adaptability can be particularly advantageous when targeting proteins with inherent flexibility.

The central question for drug designers is whether the entropic cost of "freezing" a flexible ligand in its bioactive conformation is outweighed by the enthalpic gains from optimized interactions. This guide will explore this question through the lens of ether-linked and rigid biaryl pyridine ligands.

Structural Scaffolds: A Tale of Two Linkers

The fundamental difference between the two ligand classes lies in the nature of the linker connecting the pyridine and aryl moieties.

  • Rigid Biaryl Pyridine Ligands: These ligands feature a direct carbon-carbon bond between the two aromatic rings. This direct linkage severely restricts rotational freedom, leading to a more planar and rigid overall structure. The conformational preferences of these systems are dictated by a complex interplay of resonance stabilization, steric hindrance, and electrostatic interactions between the aromatic rings and their substituents.[3]

  • Ether-Linked Biaryl Pyridine Ligands (Diaryl Ethers): The introduction of an ether linkage (C-O-C) between the pyridine and aryl rings imparts significant conformational flexibility. The oxygen atom acts as a hinge, allowing for a much wider range of dihedral angles between the two aromatic systems. This flexibility enables the ligand to adopt non-planar conformations, which can be crucial for accessing and optimally filling the binding pockets of certain protein targets.

G cluster_0 Ligand Architectures cluster_1 Conformational Properties cluster_2 Binding Characteristics Rigid Rigid Biaryl Pyridine (Direct C-C Bond) Planar Predominantly Planar Conformation Rigid->Planar Restricted Rotation Flexible Ether-Linked Biaryl Pyridine (C-O-C Linker) NonPlanar Accessible Non-Planar Conformations Flexible->NonPlanar Rotational Freedom Preorganized Pre-organized for Binding (Lower Entropic Penalty) Planar->Preorganized InducedFit Adaptable Conformation (Potential for Induced Fit) NonPlanar->InducedFit

Figure 1: Conceptual overview of rigid vs. flexible biaryl pyridine ligands.

Synthesis Strategies: Forging the Scaffolds

The synthesis of these two ligand classes employs distinct yet well-established organometallic cross-coupling reactions.

Synthesis of Rigid Biaryl Pyridine Ligands

The construction of the C-C bond in rigid biaryl pyridines is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for a Generic 3-Aryl-Pyridine [4]

  • Reactant Preparation: In a flame-dried round-bottom flask, dissolve the halo-pyridine (e.g., 3-bromopyridine) (1.0 eq) and the corresponding arylboronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of acetonitrile and N,N-dimethylformamide).

  • Catalyst and Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 1 M, 2.0 eq), to the reaction mixture.

  • Palladium Catalyst: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.10 eq), to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 8 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl pyridine.

G Reactants Halo-Pyridine + Arylboronic Acid Reaction Suzuki Coupling (90°C, 8h) Reactants->Reaction Add Catalyst & Base Catalyst Pd(PPh₃)₄ Na₂CO₃ Product Rigid Biaryl Pyridine Reaction->Product

Figure 2: Workflow for the synthesis of rigid biaryl pyridine ligands.
Synthesis of Ether-Linked Biaryl Pyridine Ligands

The formation of the diaryl ether linkage is commonly accomplished via copper- or palladium-catalyzed C-O cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination adapted for ether synthesis.

Case Study: p38 MAP Kinase Inhibitors - A Head-to-Head Comparison

The p38 mitogen-activated protein (MAP) kinase is a well-validated target for anti-inflammatory drug discovery.[5] The ATP-binding pocket of p38 has been successfully targeted by a variety of inhibitors, including both rigid and flexible biaryl pyridine derivatives, making it an excellent case study for our comparison.

The Flexible Contender: Diaryl Urea Inhibitors

A notable class of flexible p38 inhibitors are the diaryl ureas, such as the highly potent compound BIRB 796 . While not a classic diaryl ether, the urea linker imparts significant conformational flexibility, allowing the molecule to access a unique allosteric binding site adjacent to the ATP pocket. This induced-fit binding mode results in a remarkably slow dissociation rate and picomolar affinity.

The Rigid Counterpart: Pyridinyl-Imidazole Inhibitors

In contrast, the pyridinyl-imidazole class of p38 inhibitors, exemplified by compounds like SB203580 , represent a more rigid scaffold. These inhibitors are ATP-competitive and occupy the kinase hinge region, with the pyridine nitrogen forming a crucial hydrogen bond. Their binding relies on pre-organization to fit within the confines of the ATP-binding site.

Quantitative Comparison of Binding Affinity
CompoundClassLinkerTargetKd (nM)IC50 (nM)Reference
BIRB 796 Diaryl UreaFlexible (Urea)p38 MAP Kinase0.16
SB203580 Pyridinyl-ImidazoleRigidp38 MAP Kinase-50
Compound 11d Imidazol-5-yl PyridineRigidp38α Kinase-45

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration.

The data clearly demonstrates the exceptional potency of the flexible inhibitor BIRB 796, with a Kd in the picomolar range and a significantly lower IC50 value compared to the rigid pyridinyl-imidazole inhibitors. This suggests that for p38 MAP kinase, the ability of a flexible ligand to induce an optimal fit outweighs the potential entropic penalty.

Experimental Determination of Binding Affinity: A Practical Guide

Accurate determination of binding affinity is paramount in drug discovery. Several biophysical techniques can be employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC for Protein-Ligand Interaction

  • Sample Preparation: Prepare solutions of the protein (e.g., p38 MAP kinase) and the ligand (ether-linked or rigid biaryl pyridine) in the same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the ligand in the injection syringe.

  • Titration: A series of small injections of the ligand into the protein solution is performed.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

G Start Prepare Protein and Ligand Solutions Titrate Inject Ligand into Protein Solution Start->Titrate Measure Measure Heat Change Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine Kd, ΔH, ΔS Fit->Results

Figure 3: Isothermal Titration Calorimetry (ITC) workflow.

Conclusion: A Flexible Future for Ligand Design?

The comparative analysis of ether-linked and rigid biaryl pyridine ligands, particularly in the context of p38 MAP kinase inhibition, reveals that a flexible linker can be a key design element for achieving high-affinity binding. The remarkable potency of BIRB 796 underscores the power of induced-fit mechanisms, where a ligand's ability to conformationally adapt can lead to the formation of a more stable and longer-lasting complex.

While rigidification remains a valuable strategy for reducing the entropic cost of binding, this guide highlights that embracing flexibility can open up new avenues for inhibitor design, especially when targeting dynamic protein kinases. The choice between a rigid and a flexible scaffold is not a one-size-fits-all decision but rather a nuanced consideration of the target's structural and dynamic properties. As our understanding of protein dynamics deepens, so too will our ability to rationally design ligands that can either elegantly fit into a pre-defined pocket or intelligently sculpt one for optimal binding.

References

  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(5), 371-376. [Link]

  • Young, P. R., et al. (1997). Pyridinyl-imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]

  • Ochoa-Puentes, C., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry, 108, 104661. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • Wang, Z., et al. (1998). Structural basis of inhibitor selectivity in p38 MAP kinase. Structure, 6(9), 1117-1128. [Link]

  • Barf, T., & Kaptein, A. (2012). The p38 mitogen-activated protein kinase inhibitors: a review on the pharmacology and clinical development of a new class of anti-inflammatory drugs. Journal of medicinal chemistry, 55(16), 7135–7146. [Link]

  • Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules (Basel, Switzerland), 26(6), 1745. [Link]

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic chemistry, 108, 104661. [Link]

  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726. [Link]

  • Williams, D. H., et al. (1998). The entropic penalty of forming a preorganized binding site. Angewandte Chemie International Edition, 37(15), 2096-2099. [Link]

  • Pargellis, C. A., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]

  • Fitzgerald, C. E., et al. (2003). The structural and thermodynamic basis for the binding of a diaryl-substituted pyridinyl-imidazole to p38 MAP kinase. Journal of molecular biology, 327(3), 513–526. [Link]

  • Luo, G., et al. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of medicinal chemistry, 65(6), 4534–4564. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: role and ramifications in biomolecular ligand recognition and design. Annual review of biophysics, 42, 121–142. [Link]

  • Sun, L., et al. (2015). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. European journal of medicinal chemistry, 92, 533–544. [Link]

  • Hosseinzadeh, L., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 14(4), 1239–1246. [Link]

  • Teague, S. J. (2003). Implications of protein flexibility for drug discovery. Nature reviews. Drug discovery, 2(7), 527–541. [Link]

  • Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored: Intriguing Impact of Ligand Flexibility and Solvation on Drug-Kinase Binding - PubMed. (2018). Journal of the American Chemical Society, 140(30), 9578–9587. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & medicinal chemistry letters, 59, 128556. [Link]

  • Mo, J., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of medicinal chemistry, 57(21), 9226–9240. [Link]

  • Smith, G. R., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PloS one, 13(3), e0192974. [Link]

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Safety & Regulatory Compliance

Safety

4-Pyridin-4-yloxybenzoic acid proper disposal procedures

Topic: 4-Pyridin-4-yloxybenzoic acid Proper Disposal Procedures Executive Summary This operational guide outlines the validated disposal protocols for 4-Pyridin-4-yloxybenzoic acid (CAS: 10177-08-9).[1] As a pyridine-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Pyridin-4-yloxybenzoic acid Proper Disposal Procedures

Executive Summary This operational guide outlines the validated disposal protocols for 4-Pyridin-4-yloxybenzoic acid (CAS: 10177-08-9).[1] As a pyridine-ether derivative containing a carboxylic acid moiety, this compound requires strict segregation from strong oxidizers and specific handling to prevent environmental contamination. The procedures below prioritize thermal destruction via approved chemical incineration as the only acceptable disposal method, ensuring compliance with global laboratory safety standards and environmental regulations (RCRA/EPA).

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity to ensure the correct waste stream selection.[1]

ParameterSpecification
Chemical Name 4-Pyridin-4-yloxybenzoic acid
CAS Number 10177-08-9
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; slightly soluble in water
Acidity (pKa) ~4.0 (Benzoic acid moiety) and ~5.2 (Pyridine nitrogen)

Core Hazards (GHS Classification):

  • Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

  • Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life; do not discharge into drains.

Waste Characterization & Regulatory Status

Proper characterization prevents costly compliance violations. While 4-Pyridin-4-yloxybenzoic acid is not explicitly listed on the EPA's "P" or "U" lists (unlike parent Pyridine, U196/D038), it must be treated as Hazardous Chemical Waste due to its toxicity and irritation potential.

  • RCRA Status: Non-listed, but may exhibit characteristics of toxicity if leached.[1]

  • Recommended Waste Code: Assign a generator-specific code for "Non-Halogenated Organic Solids" or "Toxic Organic Solids."

  • Prohibited Actions:

    • NO Trash disposal (Solid waste).

    • NO Drain disposal (Sewer).

    • NO Evaporation (Fume hood).

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance)
  • Context: Expired reagents, surplus synthesis products, or spilled solids.[1]

  • Protocol:

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Hazardous Waste - Solid - 4-Pyridin-4-yloxybenzoic acid - Irritant."

    • Transfer: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[3][4][5][6]

    • Sealing: Screw the cap tightly. If the cap seal is compromised, use Parafilm to secure it temporarily during transport to the accumulation area.[1]

    • Disposal Path: Send for High-Temperature Incineration (with afterburner and scrubber) at a licensed facility.

B. Liquid Waste (Solutions/Mother Liquors)
  • Context: HPLC effluent, reaction mixtures (e.g., in DMSO, Methanol, or DCM).

  • Protocol:

    • Segregation: Determine the solvent base.[1]

      • Halogenated: (e.g., Dichloromethane, Chloroform).

      • Non-Halogenated: (e.g., Methanol, DMSO, Acetone).[1]

    • pH Check: If the solution is highly acidic (pH < 2) due to the benzoic acid moiety or added reagents, neutralize to pH 5–9 only if your facility's permit allows elementary neutralization. Otherwise, tag as "Acidic Organic Waste."

    • Collection: Pour into the appropriate solvent waste carboy (Safety Can).

    • Compatibility Check: Ensure the waste stream does not contain Strong Oxidizers (e.g., Peroxides, Nitric Acid), as pyridine derivatives can form unstable N-oxides or react violently.

C. Contaminated Debris[7]
  • Context: Gloves, weigh boats, paper towels, and filter paper.[1]

  • Protocol:

    • Bagging: Place all dry, contaminated items into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

    • Secondary Containment: Place the bag inside a rigid waste container or box labeled "Hazardous Debris."

    • Sharps: If contaminated needles or glass are present, they must go into a rigid "Sharps" container, not the soft debris bag.

Segregation Logic (Visualized)

The pyridine nitrogen acts as a weak base, while the carboxylic acid is acidic.[1] This amphoteric nature dictates strict segregation to prevent unwanted salt formation or exothermic reactions in the waste container.[1]

WasteSegregation Chemical 4-Pyridin-4-yloxybenzoic acid (Waste) CheckState Physical State? Chemical->CheckState SolidPath Solid Waste CheckState->SolidPath Powder/Crystal LiquidPath Liquid Solution CheckState->LiquidPath Dissolved Disposal Ship for Incineration SolidPath->Disposal IncompCheck CRITICAL CHECK: Is Oxidizer Present? LiquidPath->IncompCheck SolventCheck Identify Solvent Base Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo->Disposal NonHalo->Disposal IncompCheck->SolventCheck No SeparateStream DO NOT MIX Segregate Oxidizers IncompCheck->SeparateStream Yes (Risk of Fire)

Figure 1: Waste segregation decision tree ensuring chemical compatibility and regulatory compliance.

Emergency Spill Response

In the event of a spill during handling or disposal, execute the following "P.A.C.T." protocol immediately.

  • P - Protect: Don appropriate PPE (Nitrile gloves, safety goggles, lab coat). If powder is airborne, use a N95 or P100 respirator.[1]

  • A - Absorb/Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop up.[1]

    • Liquids: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • C - Clean: Wipe the area with a soap/water solution followed by an alcohol wipe.

  • T - Tag: Bag all cleanup materials and label as "Hazardous Waste - Debris (Spill Cleanup)."

References

  • PubChem. (2025).[1][2] 4-(Pyridin-2-yloxy)benzoic acid (Analogous Safety Data). National Library of Medicine.[1] Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

Sources

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